molecular formula C12H15NO3 B160827 Benzoyl-dl-valine CAS No. 2901-80-6

Benzoyl-dl-valine

Cat. No. B160827
CAS RN: 2901-80-6
M. Wt: 221.25 g/mol
InChI Key: MIYQNOPLWKCHED-UHFFFAOYSA-N
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Description

Benzoyl-DL-Valine is a derivative of the amino acid valine . It is used for research purposes .


Molecular Structure Analysis

The Benzoyl-DL-Valine molecule contains a total of 31 bonds. There are 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group . Its molecular formula is C12H15NO3 .


Physical And Chemical Properties Analysis

Benzoyl-DL-Valine has a molecular weight of 221.26 . It is a solid at 20 degrees Celsius . Its density is 1.2±0.1 g/cm3, and it has a boiling point of 451.8±28.0 °C at 760 mmHg . It has a molar refractivity of 59.9±0.3 cm3, and its polar surface area is 66 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Jun-ichi Oh-hashi and K. Harada (1966) synthesized DL-β-Hydroxyvaline from sodium β,β-dimethylglycidate, which was then aminolysed with benzylamine and hydrogenolysed to obtain N-Benzoyl-DL-β-hydroxyvaline, illustrating a method for obtaining optically pure D-(−)-valine (Oh-hashi & Harada, 1966).

  • G. P. Slater and H. Spencer (1968) reported the synthesis of L-lactyl-L-valine from L-lactic acid and L-valine, where unexpected production of N-benzoyl-DL-valine benzyl ester occurred. This study highlights the complexity and unexpected outcomes in peptide synthesis involving benzoyl-DL-valine (Slater & Spencer, 1968).

Biochemical and Biophysical Research

  • Erlanger, Kokowsky, and Cohen (1961) described the synthesis and properties of benzoyl DL-arginine p-nitroanilide, a compound hydrolyzed by trypsin. This research provides insights into the biochemical applications of benzoyl amino acids in enzyme studies (Erlanger, Kokowsky, & Cohen, 1961).

  • C. Kumari et al. (2017) synthesized benzoyl valine (BV) for nonlinear optical applications. They examined its optical properties, photoluminescence, and potential for fabricating violet lasers, highlighting the diverse applications of benzoyl amino acids in material science (Kumari et al., 2017).

Safety And Hazards

Benzoyl-DL-Valine is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-benzamido-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYQNOPLWKCHED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40280541
Record name Benzoyl-dl-valine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-dl-valine

CAS RN

2901-80-6, 5699-79-6
Record name 2901-80-6
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Record name Benzoyl-dl-valine
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Synthesis routes and methods I

Procedure details

119 ml. (1.025 moles) of benzoyl chloride and 760 ml. of 2N. sodium hydroxide solution (1.52 moles) are simultaneously added to a mixture of 100 g. (0.854 mole) of DL-valine, 200 ml. of dioxane and 350 ml. of 2N. sodium hydroxide solution (0.7 mole) stirred at 0°-5° C., the additions being at rates such that the pH of the reaction mixture is always basic and the temperature does not exceed 5° C., the reaction being exothermic. The reaction mixture is allowed to warm to 20°-25° C., stirred at 20°-25° C. for 2 hours, cooled to 0° C. and acidified with about 40 ml. of concentrated sulfuric acid. The precipitate is collected by filtration, washed with water, air dried for 16 hours and dissolved in ethyl acetate. The ethyl acetate solution is decanted from some residual water, and petroleum ether is added to obtain a precipitate. The precipitate is subjected to high vacuum for 8 hours to remove some residual dioxane and obtain the product (165.81 g. (88%)), m.p. 125°-128° C. Lit.: 132° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

5.1 kg. (36.28 moles) of benzoyl chloride is added portionwise to a mixture of 3.5 kg. (29.88 moles) of DL-valine, 39.0 1. of 2N. sodium hydroxide solution (78 moles) and 7 1. of tetrahydrofuran stirred at ~10° C. at a rate such that the temperature is maintained at 10° -15° C., and the reaction mixture is warmed to ~20° C. and stirred at ~20° C. for 3 hours, the reaction mixture being stirred under nitrogen throughout. 1.4 1. of concentrated sulfuric acid is carefully added at a rate such that the temperature does not exceed 25° C., and the mixture is cooled to ~5°-10° C. and stirred at this temperature for about 30 minutes to obtain a solid. (If necessary, the mixture is seeded.) The resulting solid is collected by filtration, washed three times with 20 1. portions of hot water, washed three times with 20 1. portions of hexane and dried at 40° C. and reduced pressure for ~12 hours to obtain the product (6.4 kg.), m.p. 123°-126° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
GP Slater, H Spencer - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… N-benzoyl-DL-valine benzyl ester (2). The acid chloride method of peptide synthesis (2) was no more successful than the foregoing procedures, and N-benzoyl-DL-valine benzyl ester (2…
Number of citations: 1 cdnsciencepub.com
MM Botvinik, IP Kuranova, LL Ivanov - Chemistry of Natural Compounds, 1966 - Springer
… The p-nitrophenyl esters (NP E) of benzoyl-DL-valine, benzoyl-DL-phenylalanine, carbobenzoxy-(CBZ)-D-valine, and CB ZL-valine were obtained by B odanskii's carbodiimide method […
Number of citations: 3 link.springer.com
YQ Gong, YF Cheng, JM Gu, XR Hu - Polyhedron, 1997 - Elsevier
Reactions of MLCl 2 (M = Pd(II), Pt(II) ; L = bipy, phen) with H 2 (Bzval H 2 = N-benzoyl- DL -α-valine ) in aqueous solution at pH ∼ 9 gave three complexes [Pd (bipy)(Bzval-N,O)](1), [Pd(…
Number of citations: 26 www.sciencedirect.com
M Nath, S Goyal - Synthesis and Reactivity in Inorganic and Metal …, 2004 - Taylor & Francis
… N‐Benzoylglycine, N‐benzoyl‐DL‐alanine, N‐benzoyl‐DL‐leucine and N‐benzoyl‐DL‐valine were of Sigma and used as supplied. Strictly anhydrous conditions were maintained …
Number of citations: 3 www.tandfonline.com
HE Carter, P Handler, CM Stevens - Journal of Biological Chemistry, 1941 - Elsevier
… Benzoyl-dl-valine melts at 132” and has a neutral equivalent of 221. Evidently this product was a mixture of benzoyl-dl-valine and benzoylated dipeptide. The benzene filtrate on …
Number of citations: 13 www.sciencedirect.com
OA Shpigun, EN Shapovalova, IA Ananieva… - … of Chromatography A, 2002 - Elsevier
This study demonstrates that an amino-β-cyclodextrin-bonded phase column exhibits enantioselectivity for various amino acid derivatives. Mixtures of methanol, acetonitrile, …
Number of citations: 22 www.sciencedirect.com
S Buloyan, G Gasparyan, A Poghosyan… - Ann Neurol, 1993 - armchemfront.com
… Therefore, we synthesized novel compounds N-benzoyl-DL-valine dimethylamino-ethylamine iodmetilate (TVA) and 1-diethylaminoethyl-2-phenyl-4benzylidene-5-imidazolone (TVS), …
Number of citations: 0 www.armchemfront.com
S Buloyan, H Gasparyan, A Pogosyan… - … : Dr. Hovhannisyan A. - science.rau.am
… Therefore, we synthesized novel compounds 1-diethylaminoethyl-2phenyl-4-benzylidene-5-imidazolone (TVS) and N-benzoyl-DL-valine dimethylamino-ethylamine iodmetilate (TVA) …
Number of citations: 0 science.rau.am
SW Fox, H Wax - Journal of the American Chemical Society, 1951 - ACS Publications
… Experimental Benzoyl-DL-valine Ethyl Ester (I).—A solution of 7.25 g. (0.04mole) of DL-valine ethyl ester … The general procedure described for benzoyl-DL-valine ethyl ester was used. …
Number of citations: 5 pubs.acs.org
SW Fox, H Wax - Journal of the American Chemical Society, 1950 - ACS Publications
The comparative extents of reaction of the benzoyl derivatives of monoaminomonocarboxylic acids with aniline in the presence of papain-cysteine have been shown to be an …
Number of citations: 26 pubs.acs.org

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